An In-depth Technical Guide to (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid , with the Chemical Abstracts Service (CAS) number 1704067-02-6 , is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1] Its unique structural features, namely the fluorine atom and the tert-butoxymethyl group ortho to the boronic acid moiety, offer distinct advantages in fine-tuning molecular properties, making it a valuable reagent in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and expected analytical characterization.
Compound Profile and Physicochemical Properties
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is a derivative of phenylboronic acid, a class of compounds renowned for their utility in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties of the molecule, often enhancing metabolic stability and binding affinity in drug candidates. The tert-butoxymethyl group provides steric bulk and can modulate solubility and lipophilicity.
Table 1: Physicochemical Properties of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
| Property | Value | Source |
| CAS Number | 1704067-02-6 | [1] |
| Molecular Formula | C₁₁H₁₆BFO₃ | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO | General knowledge |
Synthesis Pathway: A Plausible and Detailed Protocol
Caption: Proposed synthesis of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid.
Step 1: Protection of the Hydroxymethyl Group
The initial step involves the protection of the reactive hydroxyl group to prevent interference in the subsequent lithiation step. A tert-butyl ether is a suitable protecting group due to its stability under the basic conditions of the borylation step and its relatively straightforward removal under acidic conditions if required.
Experimental Protocol:
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To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2-fluoro-1-(hydroxymethyl)benzene (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Add tert-butyl bromide (1.5 equivalents) to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench carefully with water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(tert-butoxymethyl)-2-fluorobenzene.
Step 2: Borylation via Lithium-Halogen Exchange
The core of the synthesis involves a lithium-halogen exchange followed by quenching with a borate ester to introduce the boronic acid functionality. This is a common and effective method for the preparation of arylboronic acids.
Experimental Protocol:
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Dissolve 1-bromo-4-(tert-butoxymethyl)-2-fluorobenzene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.
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Stir the resulting solution at -78 °C for 1 hour.
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In a separate flask, prepare a solution of triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) in anhydrous THF and cool it to -78 °C.
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Transfer the freshly prepared aryllithium species to the triisopropyl borate solution via a cannula, again maintaining a temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid (HCl).
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Extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Suzuki-Miyaura Cross-Coupling
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[2] This reaction enables the synthesis of a wide array of biaryl and heteroaryl-aryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
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Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
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Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
The choice of catalyst, base, and solvent may need to be optimized depending on the specific aryl halide used.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid. The following techniques are recommended:
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns due to fluorine coupling. A singlet for the nine protons of the tert-butyl group around 1.3 ppm. A singlet for the two benzylic protons of the CH₂ group. A broad singlet for the boronic acid protons (-B(OH)₂), which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons showing C-F coupling. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group. A signal for the benzylic carbon. The carbon attached to the boron atom will be broad and may be difficult to observe. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling to adjacent protons. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or related fragments, such as [M-H₂O]⁺, should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching. |
Safety and Handling
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.
- Google Patents. (2015). Method for preparing tert-butoxycarbonyl phenylboronic acid. CN105017301A.
